molecular formula C14H16N4O3S2 B3019168 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-64-9

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3019168
CAS No.: 898656-64-9
M. Wt: 352.43
InChI Key: BBDBPCFCLFHJPW-UHFFFAOYSA-N
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Description

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides and thiadiazoles. This compound is characterized by the presence of a cyclopropylsulfamoyl group attached to a benzamide core, along with a 5-ethyl-1,3,4-thiadiazol-2-yl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Core: The benzamide core can be synthesized by the reaction of aniline derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

    Attachment of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group can be introduced by the reaction of cyclopropylamine with sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Interaction with Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    4-(methylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a methylsulfamoyl group instead of a cyclopropylsulfamoyl group, which may affect its biological activity and chemical reactivity.

    4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a methyl group on the thiadiazole ring instead of an ethyl group, which may influence its properties and applications.

    4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide: This compound has an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-2-12-16-17-14(22-12)15-13(19)9-3-7-11(8-4-9)23(20,21)18-10-5-6-10/h3-4,7-8,10,18H,2,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDBPCFCLFHJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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